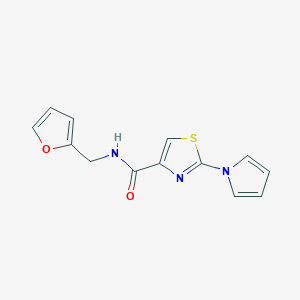

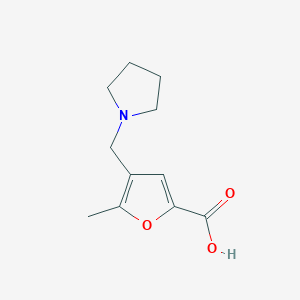

N1-butyl-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-butyl-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H23F2N3O5S and its molecular weight is 419.44. The purity is usually 95%.

BenchChem offers high-quality N1-butyl-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-butyl-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Applications

Ionic liquids and sulfone-based electrolytes have shown promise in enhancing the performance of lithium-ion batteries, particularly at elevated temperatures. Studies like those conducted by Dong et al. (2018) investigate safe ionic liquid-sulfolane/LiDFOB electrolytes for high-voltage lithium-ion batteries, highlighting their thermal stability and low flammability, making them suitable for use in high-voltage applications at elevated temperatures (Dong et al., 2018).

Polymerization and Biocompatibility

The polymerization of 2-oxazolines initiated by perfluoroalkanesulfoneimides, as explored by Hayashi and Takasu (2015), demonstrates the synthesis of electrophoretic and biocompatible poly(2-oxazoline)s. This research contributes to the development of materials with potential applications in biomedical fields, such as coatings that are biocompatible and possibly bioactive when hybridized with materials like bioactive glass (Hayashi & Takasu, 2015).

Synthesis of Sulfinyl Containing Compounds

Research into the activation of sulfoxides bearing a tert-butyl group for the synthesis of a range of sulfinic acid amides and new sulfoxides presents innovative approaches to creating sulfinyl-containing compounds. Such studies contribute to organic synthesis methodologies, offering new pathways for the development of chemicals with varied applications (Wei & Sun, 2015).

Novel Synthetic Methods

The development of novel synthetic approaches for the creation of N-(2-carboxyphenyl)aryloxalmonoamides from specific oxiranes, as investigated by Mamedov et al. (2016), provides valuable insights into the synthesis of anthranilic acid derivatives and oxalamides. This method is significant for its operational simplicity and high yield, offering a new formula for the production of these compounds (Mamedov et al., 2016).

Electrolytes for Lithium-Ion Batteries

Studies on novel binary electrolytes combining ionic liquids with sulfones for lithium-ion batteries, such as those by Xiang et al. (2013), underscore the importance of improving lithium salts solvability, ionic conductivity, and electrode compatibility. The research demonstrates the potential for these electrolytes to enhance battery performance significantly, especially in terms of discharge capacity and cycling stability (Xiang et al., 2013).

properties

IUPAC Name |

N-butyl-N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F2N3O5S/c1-2-3-7-20-16(23)17(24)21-11-15-22(8-4-9-27-15)28(25,26)14-10-12(18)5-6-13(14)19/h5-6,10,15H,2-4,7-9,11H2,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVOCSJIHXMTOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F2N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-butyl-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2467263.png)

![5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-(propan-2-yloxy)pyridine](/img/structure/B2467267.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2467270.png)

![N-(3-chlorophenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2467272.png)

![8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3,4,5-trimethoxybenzoate](/img/structure/B2467283.png)

![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2467284.png)